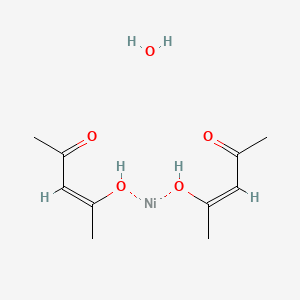

Hidrato de acetilacetonato de níquel(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nickel(II) acetylacetonate hydrate is a coordination complex with the chemical formula Ni(C₅H₇O₂)₂·2H₂O. It is a blue-green crystalline compound that is soluble in organic solvents. This compound is widely used in various fields, including catalysis, materials synthesis, and organic chemistry, due to its stability and reactivity .

Aplicaciones Científicas De Investigación

Nickel(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of nickel-based nanomaterials and catalysts.

Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of nickel-based drugs.

Mecanismo De Acción

Target of Action

Nickel(II) acetylacetonate hydrate is a coordination complex where acetylacetonate is the anion derived from deprotonation of acetylacetone . This compound primarily targets the synthesis of Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles .

Mode of Action

Nickel(II) acetylacetonate hydrate interacts with its targets through coordination chemistry. The compound exists as molecules of Ni3(acac)6, where the three nickel atoms are approximately collinear and each pair of them is bridged by two μ2 oxygen atoms . This structure allows all nickel centers to achieve an octahedral coordination .

Biochemical Pathways

The compound is widely used as a precursor to synthesize Ni-based nanomaterials via different synthetic methods like non-isothermal decomposition and solvothermal method . It can also be used to prepare Ni catalysts such as Nickel(II) complexes, and hierarchical Ni/beta catalysts for various organic transformations .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 .

Result of Action

The result of Nickel(II) acetylacetonate hydrate’s action is the formation of Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in the field of nanotechnology.

Action Environment

The action of Nickel(II) acetylacetonate hydrate is influenced by environmental factors such as temperature and the presence of water. For instance, the compound reacts with water to form a blue-green diaquo complex . Additionally, the compound is readily dehydrated to the green anhydrous compound at 50° in vacuo .

Análisis Bioquímico

Biochemical Properties

Nickel(II) acetylacetonate hydrate plays a significant role in biochemical reactions. It has been reported as an efficient catalyst for the aerobic epoxidation of alkenes using an aldehyde as a co-reactant . The rates of reaction and yields of epoxide are higher with this system than with dissolved Nickel(II) acetylacetonate hydrate .

Cellular Effects

It is known that it can influence cell function through its role as a catalyst in various biochemical reactions .

Molecular Mechanism

Nickel(II) acetylacetonate hydrate exerts its effects at the molecular level through its role as a catalyst. It can bind to biomolecules and influence enzyme activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Nickel(II) acetylacetonate hydrate can change over time in laboratory settings. For example, it has been used to synthesize Ni-based nanomaterials via different synthetic methods like non-isothermal decomposition and solvothermal method .

Metabolic Pathways

Nickel(II) acetylacetonate hydrate is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate hydrate is typically prepared by reacting nickel(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} ] The product is then crystallized to obtain the desired compound .

Industrial Production Methods: In industrial settings, the preparation of nickel(II) acetylacetonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Nickel(II) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to nickel(0) complexes.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other bidentate ligands or monodentate ligands.

Major Products Formed:

Oxidation: Formation of nickel(III) acetylacetonate.

Reduction: Formation of nickel(0) complexes.

Substitution: Formation of new nickel(II) complexes with different ligands.

Comparación Con Compuestos Similares

- Cobalt(II) acetylacetonate

- Copper(II) acetylacetonate

- Iron(III) acetylacetonate

- Zinc(II) acetylacetonate

Comparison: Nickel(II) acetylacetonate hydrate is unique due to its specific coordination environment and reactivity. Compared to cobalt(II) and copper(II) acetylacetonates, it exhibits different catalytic properties and stability. For instance, nickel(II) acetylacetonate is more effective in certain polymerization reactions compared to its cobalt and copper counterparts .

Propiedades

Número CAS |

120156-44-7 |

|---|---|

Fórmula molecular |

C10H18NiO5 |

Peso molecular |

276.94 g/mol |

Nombre IUPAC |

4-hydroxypent-3-en-2-one;nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

Clave InChI |

HRNADIRXJROXRG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

SMILES isomérico |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

Descripción física |

Emerald-green solid, soluble in water; [Merck Index] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)

![7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B569773.png)

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)

![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)